(+)-Pinanediol

Asymmetric Synthesis Boronic Ester Homologation Matteson Reaction

(+)-Pinanediol (CAS 18680-27-8) is the premier chiral auxiliary for achieving >99% diastereoselectivity in Matteson asymmetric homologation, a critical step in synthesizing enantiopure α-aminoboronic acid warheads (e.g., bortezomib). Its rigid bicyclic scaffold ensures superior stereocontrol vs. simpler diols. The boronic esters are exceptionally stable, and the auxiliary is recoverable in 90-95% yield. Ideal for multi-step iterative homologations in natural product and pheromone synthesis. Source with confidence.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 18680-27-8
Cat. No. B1678380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pinanediol
CAS18680-27-8
Synonyms(+)-Pinanediol;  (+) Pinanediol;  (+)Pinanediol;  2,3-cis/exo-pinanediol;  2,3-cs/ex-PinD; 
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(C(C2)O)(C)O)C
InChIInChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1
InChIKeyMOILFCKRQFQVFS-OORONAJNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (+)-Pinanediol (CAS 18680-27-8) for Chiral Boronic Ester Synthesis: Analytical Specifications and Purity Data for Procurement


(+)-Pinanediol (CAS 18680-27-8, (1S,2S,3R,5S)-2,3-Pinanediol) is a bicyclic monoterpene-derived chiral diol with the molecular formula C10H18O2 and molecular weight 170.25 g/mol . The compound is commercially available as a white to off-white solid with a melting point of 57–59 °C and an optical rotation of [α]20/D +8.5° (c = 6.5 in toluene) . With an assay specification of 99% and enantiomeric purity of 99% ee (GLC) , this chiral auxiliary is primarily employed in asymmetric synthesis as a chiral director in boronic ester chemistry, particularly in Matteson homologation sequences for constructing carbon–carbon bonds with high stereocontrol [1].

Why (+)-Pinanediol (CAS 18680-27-8) Cannot Be Replaced by Generic Chiral Diols in Boronic Ester Chemistry


Generic substitution of chiral diols in asymmetric boronic ester synthesis is not scientifically defensible due to profound differences in diastereoselectivity outcomes, boronic ester thermodynamic stability, and process-dependent recovery characteristics. Pinanediol-derived boronic esters exhibit markedly different stereochemical induction compared to alternative chiral auxiliaries such as 2,3-butanediol or achiral diols like pinacol [1]. Critically, pinanediol phenylboronic ester has been experimentally determined to be the most stable boronic ester among a panel of representative chiral and achiral diols, whereas diisopropyl tartrate (DIPT) boronic esters are thermodynamically the least stable, rendering DIPT unsuitable for applications requiring robust boron protection [2]. Furthermore, the requirement for zinc chloride in borate rearrangement steps differs substantially between pinacol-based and pinanediol-based systems, with pinacol esters not requiring ZnCl₂ while pinanediol esters demand it for achieving high diastereoselectivity and useful reaction rates [3]. These quantifiable differences in stability, stereoselectivity, and process chemistry preclude direct interchangeability.

Quantitative Differentiation Evidence for (+)-Pinanediol (CAS 18680-27-8) vs. Alternative Chiral Diols: Procurement-Relevant Comparative Data


Matteson Homologation Diastereoselectivity: (+)-Pinanediol vs. (R,R)-2,3-Butanediol Direct Comparison

In Matteson one-carbon homologation with (dichloromethyl)lithium, (+)-pinanediol boronic esters routinely yield (αS)-α-chloro boronic esters with >99% diastereoselectivity (single diastereomer) [1]. By direct head-to-head comparison within the same synthetic methodology, the alternative chiral director (R,R)-2,3-butanediol yields only 95% of the (αS)-α-chloro boronic ester [1]. The 4–5 percentage point difference in diastereomeric purity represents a measurable and practically significant advantage when enantiopure intermediates are required.

Asymmetric Synthesis Boronic Ester Homologation Matteson Reaction

Boronic Ester Thermodynamic Stability: Pinanediol Phenylboronic Ester vs. DIPT Boronic Ester Cross-Study Comparison

A systematic comparative study employing transesterification of representative boronic esters established that pinanediol phenylboronic ester is the most thermodynamically stable boronic ester among the panel of chiral and achiral diols tested [1]. In contrast, diisopropyl tartrate (DIPT) boronic ester was found to be thermodynamically the least stable [1]. The study also noted that boronic esters derived from cis-cyclopentanediols and bicyclo[2.2.1]heptane-exo,exo-2,3-diols exhibit relatively greater stability, placing pinanediol within the high-stability structural class [1].

Boronic Ester Stability Transesterification Kinetics Chiral Auxiliary Selection

Substrate-Dependent Diastereoselectivity: Methylboronate vs. Other Substrates with (+)-Pinanediol

Diastereoselectivity in pinanediol-directed reactions exhibits substrate-dependent variation that must be accounted for in synthetic planning. With (+)-pinanediol methylboronate, the diastereoselectivity falls to 95% [1] or 95.7% [2] compared to the >99% achieved with other boronic ester substrates. Subsequent homologation steps further reduce selectivity to 92–95% [3]. This baseline quantitative information enables informed decisions about whether (+)-pinanediol remains the optimal chiral director for methyl-containing substrates versus alternative approaches.

Diastereoselectivity Variation Boronic Ester Substrate Scope Chiral Synthesis Optimization

ZnCl₂ Requirement Differentiation: Pinanediol Boronic Esters vs. Pinacol Boronic Esters

A critical process differentiation exists in the borate rearrangement step: zinc chloride is not required for the borate rearrangement with pinacol boronic esters but is normally required for high diastereoselectivity and useful rearrangement rates with asymmetric, functionalized pinanediol boronic esters [1]. This mechanistic distinction has direct implications for reaction setup, Lewis acid selection, and downstream purification complexity when scaling pinanediol-based processes.

Boronate Rearrangement Lewis Acid Catalysis Process Chemistry

Efficient Recovery and Recycling of Costly (+)-Pinanediol Chiral Auxiliary

An efficient process for recycling the costly chiral auxiliary (+)-pinanediol has been developed and validated in the practical synthesis of L-valyl-pyrrolidine-(2R)-boronic acid [1]. The recovery methodology significantly improves upon earlier synthetic routes (e.g., WO 93/10127) by enabling economically viable reuse of the auxiliary. Systematic studies have uncovered convenient procedures for recovering pinanediol from pinanediol boronate esters [2], addressing the historical difficulty that previously rendered the Matteson methodology impractical for larger-scale applications.

Chiral Auxiliary Recycling Process Economics Sustainable Synthesis

High-Impact Application Scenarios for (+)-Pinanediol (CAS 18680-27-8): Where Quantitative Differentiation Data Directly Informs Procurement Decisions


Matteson Homologation for Construction of Enantiopure α-Chloro Boronic Esters

(+)-Pinanediol is the chiral auxiliary of choice for Matteson one-carbon homologation when >99% diastereoselectivity is required. The direct comparator (R,R)-2,3-butanediol yields only 95% selectivity, making pinanediol the superior selection for applications where even 4–5% impurity of the undesired diastereomer would necessitate costly chromatographic separation or compromise downstream enantiopurity . This application is particularly relevant for the synthesis of chiral α-chloro boronic esters that serve as versatile intermediates for nucleophilic displacement by Grignard reagents or alkoxides to generate diverse chiral boronic esters .

Multistep Asymmetric Synthesis Requiring Robust Boronic Ester Protection

In synthetic sequences involving multiple transformations where boronic ester stability is critical, (+)-pinanediol-derived esters offer the highest thermodynamic stability among commonly employed chiral and achiral diols . This superior stability minimizes premature deprotection and side reactions during extended reaction sequences, distinguishing pinanediol from alternatives such as DIPT (thermodynamically least stable) and pinacol (intermediate stability). The bicyclic framework provides conformational rigidity that contributes to both stability and stereochemical fidelity .

Synthesis of Homochiral α-Hydroxyketones via Selective Dioxirane Oxidation

(+)-Pinanediol has been specifically validated as a chiral reagent for the synthesis of homochiral α-hydroxyketones in high optical purity via selective oxidation of optically active sec,sec-1,2-diols by dioxiranes . This application leverages the compound‘s 99% assay and 99% ee (GLC) specifications to ensure that the starting chiral pool material does not compromise the enantiopurity of the final α-hydroxyketone product. This methodology provides a practical route to homochiral α-hydroxyketones that are valuable building blocks in pharmaceutical synthesis.

Prolineboronate Ester Resolution for Enzyme Inhibition Studies

(+)-Pinanediol is employed in the resolution of prolineboronate esters, enabling access to enantiopure proline-derived boronates suitable for enzyme-inhibition studies . The compound‘s commercial availability with certified optical purity (99% ee) ensures that resolution outcomes are not confounded by starting material stereochemical impurities. The validated recycling methodology [1] further supports this application by reducing the effective cost of (+)-pinanediol when used in preparative-scale resolutions.

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